molecular formula C₁₅H₂₂O₃ B1147108 [(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate CAS No. 76163-96-7

[(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate

Cat. No. B1147108
CAS RN: 76163-96-7
M. Wt: 250.33
InChI Key:
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Description

Synthesis Analysis

The synthesis of bicyclic compounds similar to [(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate involves multiple steps, including the generation of cyclopropenes and their subsequent reactions. For instance, the generation of bicyclo[4.1.0]hept-1,6-ene through elimination reactions and its dimerization to form various cyclopropenes and tetramers has been detailed, providing insights into the complex synthetic routes that might be applicable to our compound of interest (Billups et al., 1996).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography and computational methods to understand the three-dimensional arrangement of atoms within a molecule. Studies on related bicyclic compounds have employed such techniques to elucidate their crystal and molecular structures, offering a foundation for understanding the structural aspects of [(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate (Pinkerton et al., 1978).

Chemical Reactions and Properties

Chemical reactions involving bicyclic compounds similar to our compound of interest have been extensively studied, revealing a range of reactions from cycloisomerization to oxy-Cope rearrangements. These reactions not only demonstrate the reactivity of such compounds but also their potential to form a variety of structurally diverse products (Lee et al., 2009).

Scientific Research Applications

  • Synthesis and Chemical Properties : The compound seems to involve a bicyclic structure with several functional groups, which could be of interest in synthetic organic chemistry. Research in this area might focus on the synthesis of similar bicyclic compounds or derivatives, exploring their stability, reactivity, and potential as building blocks in larger molecules. Studies such as "Eco-friendly and enantiospecific Biginelli synthesis using (+)-myrtenal as the substrate - an impeccable and unequivocal analysis of the product" provide examples of synthesizing complex molecules and could offer methodologies applicable to the synthesis of the compound (Benincá et al., 2020).

  • Potential Medicinal Applications : Given its complex structure, the compound might have biological activity or potential as a pharmaceutical precursor. Research into similar compounds, their interactions with biological systems, and their potential therapeutic applications could provide insights. For example, the paper "The anxiolytic-like activity of a novel N-cycloalkyl-N-benzoylpiperazine derivative" explores the pharmacological evaluation of a complex molecule, highlighting the approach to studying such compounds' medicinal properties (Strub et al., 2016).

  • Material Science Applications : Compounds with unique structures can also have applications in material science, such as in the development of new polymers, coatings, or nanomaterials. Research into the properties and applications of complex organic molecules in materials science could offer relevant insights.

  • Analytical and Characterization Techniques : The study and application of complex compounds like the one mentioned require advanced analytical techniques for their characterization. Papers discussing methods for synthesizing and analyzing complex organic compounds could provide relevant methodologies for studying the compound .

Future Directions

Further studies could be conducted to determine the specific biological activities of this compound and to optimize its synthesis .

properties

IUPAC Name

[(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-14(2,3)13(17)18-8-9-6-12(16)11-7-10(9)15(11,4)5/h6,10-11H,7-8H2,1-5H3/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIUSKQTOGHXSZ-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C(=O)C=C2COC(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2C[C@H]1C(=O)C=C2COC(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate

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